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Abstract
This technical guide provides a comprehensive overview of the toxicological profile and safety

assessment of (22R)-Budesonide, the more potent epimer of the synthetic glucocorticoid

budesonide. Budesonide is widely used for its anti-inflammatory effects in the treatment of

asthma and other inflammatory diseases. This document synthesizes available non-clinical

safety data, including pharmacokinetics, acute and repeated-dose toxicity, genotoxicity,

carcinogenicity, and reproductive and developmental toxicity. While much of the historical

toxicological data has been generated using the epimeric mixture of budesonide, this guide

places a special emphasis on the stereoselective pharmacokinetics and the known higher

potency of the (22R) epimer. Detailed methodologies for key toxicological studies are provided,

and relevant signaling pathways are illustrated to offer a deeper understanding of the

compound's mechanism of action and potential toxicities. This guide is intended to be a

valuable resource for researchers, scientists, and drug development professionals engaged in

the evaluation of glucocorticoids.

Introduction
Budesonide is a potent, non-halogenated glucocorticoid that exists as a 1:1 mixture of two

epimers, (22R)-Budesonide and (22S)-Budesonide.[1] The (22R) epimer is known to be

several times more potent in its anti-inflammatory activity than the (22S) epimer.[2] This

enhanced potency necessitates a thorough understanding of its specific toxicological profile.
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This document aims to provide a detailed safety assessment of (22R)-Budesonide, drawing

from studies conducted on the epimeric mixture and highlighting stereoselective differences

where data is available.

Pharmacokinetics and Metabolism
Stereoselectivity is a key factor in the pharmacokinetics of budesonide. The two epimers exhibit

different pharmacokinetic properties, which can influence their safety profiles.

Table 1: Comparative Pharmacokinetic Parameters of Budesonide Epimers in Humans

(Intravenous Administration)

Parameter (22R)-Budesonide (22S)-Budesonide Reference

Plasma half-life (t½) 2.66 ± 0.57 h 2.71 ± 0.69 h [3][4]

Volume of distribution

(Vβ)
425 ± 100 L 245 ± 38 L [3][4]

Plasma clearance 117 ± 40 L/h 67 ± 19 L/h [3][4]

AUC(0-∞) Lower
Approximately 6 times

higher
[5][6]

Total Body Clearance

Ratio (22S/22R)
- 0.17 [5][6]

The larger volume of distribution for the (22R) epimer may suggest a higher tissue affinity.[3][4]

Both epimers are characterized by high plasma clearance, indicating rapid metabolism

primarily in the liver.[3][4] The metabolism of the two epimers also differs, with the (22R) epimer

yielding 16α-hydroxyprednisolone and the (22S) epimer producing a metabolite tentatively

identified as 23-hydroxybudesonide.[7] In vitro studies have shown that the (22R) epimer

undergoes greater biotransformation than the (22S) epimer in human hepatic, bronchial, and

colonic tissues.[8]

Non-Clinical Toxicology
The following sections summarize the toxicological findings for budesonide. It is important to

note that these studies were largely conducted using the epimeric mixture.
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Acute Toxicity
Acute toxicity studies with budesonide have been conducted in various species via oral,

intravenous, intraperitoneal, subcutaneous, and intrarectal administration.[3]

Repeated-Dose Toxicity
Chronic toxicity studies in rats have shown dose-dependent decreases in body weight gain and

food intake at higher doses. Pathological changes associated with glucocorticoid activity were

observed in the liver, lymph nodes, thymus, mammary glands, and uterus at higher dose levels.

Table 2: Summary of Findings in a 26-Week Subcutaneous Toxicity Study of Budesonide in

Rats

Dose Level (µg/kg/day) Key Findings Reference

5
No significant morphological

effects.

20

Decreased body weight gain,

reduced lymphocytes, acinar

hyperplasia in mammary

glands, dilation of the uterine

lumen.

80

Decreased body weight gain,

reduced lymphocytes,

panacinar hepatocytic fine

vacuolation (females), acinar

hyperplasia in mammary

glands, dilation of the uterine

lumen.

Genotoxicity
Budesonide has been evaluated in a comprehensive battery of genotoxicity tests and has not

shown evidence of genotoxic potential.

Table 3: Summary of Genotoxicity Studies for Budesonide
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Assay Result Reference

Ames Test (S. typhimurium) Negative [3]

Mouse Lymphoma Cell

Forward Gene Mutation

(TK+/-) Test

Negative [3]

Human Lymphocyte

Chromosome Aberration Test
Negative [3]

Drosophila melanogaster Sex-

linked Recessive Lethality Test
Negative [3]

Rat Hepatocyte UDS Test Negative [3]

Mouse Micronucleus Test Negative [3]

Carcinogenicity
Carcinogenicity studies with budesonide have been conducted in rats and mice.

Table 4: Summary of Carcinogenicity Studies for Budesonide
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Species Duration Route Key Findings Reference

Sprague-Dawley

Rat (male)
2 years Oral

Statistically

significant

increase in

gliomas at 50

µg/kg. Increased

incidence of

primary

hepatocellular

tumors at ≥25

µg/kg. A

subsequent

study did not

confirm the

increase in

gliomas.

[3]

Sprague-Dawley

Rat (female)
2 years Oral

No tumorigenicity

observed up to

50 µg/kg.

[3]

Mouse 91 weeks Oral

No treatment-

related

carcinogenicity

up to 200 µg/kg.

[3]

Reproductive and Developmental Toxicity
Budesonide has been shown to be teratogenic and embryocidal in rabbits and rats.[3]

Table 5: Summary of Reproductive and Developmental Toxicity of Budesonide in Rats
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Study Type Route
Dose Levels
(µg/kg)

Key Findings Reference

Fertility and Early

Embryonic

Development

Subcutaneous Up to 100
No effect on

fertility.
[3]

Prenatal and

Postnatal

Development

Subcutaneous 5, 20

At 20 µg/kg:

Decrease in

prenatal viability,

pup viability at

birth and during

lactation, and

maternal body-

weight gain. No

such effects at 5

µg/kg.

[3]

Experimental Protocols
The following sections provide an overview of the methodologies for key toxicological

experiments, based on OECD guidelines.

Bacterial Reverse Mutation Test (Ames Test) - Based on
OECD 471
This test evaluates the potential of a substance to induce gene mutations in bacteria.

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100,

TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

Method: The test substance is incubated with the bacterial strains in the presence and

absence of a metabolic activation system (S9 mix from rat liver). The mixture is then plated

on a minimal agar medium lacking the required amino acid.

Evaluation: A positive result is indicated by a concentration-related increase in the number of

revertant colonies compared to the solvent control.
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In Vivo Mammalian Erythrocyte Micronucleus Test -
Based on OECD 474
This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts.

Test System: Rodents, typically mice or rats.

Method: Animals are exposed to the test substance, usually via oral gavage or

intraperitoneal injection, at three dose levels. Bone marrow or peripheral blood is collected at

appropriate time points (e.g., 24 and 48 hours after treatment). The cells are stained, and

polychromatic erythrocytes are scored for the presence of micronuclei.

Evaluation: A significant, dose-related increase in the frequency of micronucleated

polychromatic erythrocytes in treated animals compared to controls indicates a positive

result.

Carcinogenicity Study - Based on OECD 451
This long-term study assesses the carcinogenic potential of a substance.

Test System: Typically rats and mice of both sexes.

Method: The test substance is administered daily for a major portion of the animal's lifespan

(e.g., 24 months for rats, 18-24 months for mice), usually via the oral route in the diet or by

gavage. At least three dose levels and a concurrent control group are used, with at least 50

animals per sex per group.

Evaluation: The study evaluates the incidence, type, and time to appearance of tumors in

treated groups compared to the control group. A comprehensive histopathological

examination of all organs and tissues is performed.

Prenatal Developmental Toxicity Study - Based on OECD
414
This study investigates the potential adverse effects of a substance on the developing fetus.

Test System: Pregnant rodents (usually rats) and a second species (usually rabbits).
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Method: The test substance is administered to pregnant females during the period of

organogenesis. The dams are euthanized just prior to term, and the uterine contents are

examined. Fetuses are evaluated for external, visceral, and skeletal malformations.

Evaluation: Endpoints include maternal toxicity, and fetal effects such as resorptions, fetal

weight, and the incidence of malformations and variations.

Signaling Pathways and Experimental Workflows
Caption: Glucocorticoid Receptor Signaling Pathway of (22R)-Budesonide.
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Caption: Generalized Preclinical Toxicology Assessment Workflow.
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Conclusion and Safety Assessment
(22R)-Budesonide is the more potent epimer of budesonide, a widely used glucocorticoid. The

available toxicological data, primarily from studies on the epimeric mixture, indicate that

budesonide is not genotoxic. Carcinogenicity studies in rodents have shown some evidence of

tumorigenicity at high doses in male rats, a finding that is not uncommon for glucocorticoids.

Reproductive and developmental toxicity studies have demonstrated teratogenic and

embryocidal effects in animals, which is a class effect for corticosteroids.

The stereoselective pharmacokinetics of budesonide, with the (22R) epimer having a larger

volume of distribution and greater in vitro biotransformation, are important considerations in its

safety assessment. While a complete and separate in-vivo toxicological profile for (22R)-
Budesonide is not extensively available in the public domain, its higher potency suggests that

its safety profile is a critical component of the overall safety of the budesonide mixture. The

established therapeutic window and extensive clinical use of budesonide provide a strong basis

for its continued use, with appropriate monitoring for known glucocorticoid-related side effects.

Further research into the specific toxicological properties of the (22R) epimer could provide a

more refined understanding of its safety profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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